4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1H-pyrazole
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Overview
Description
4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1H-pyrazole is a compound that garners interest due to its complex structure and potential applications in various scientific fields. Its unique molecular framework combines multiple heterocyclic moieties, which are often pivotal in biological activity.
Mechanism of Action
Target of Action
The compound “4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1H-pyrazole” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of this compound are likely to be enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics . This allows the compound to bind to different target receptors, thereby inhibiting their activity . For instance, in the case of anticancer activity, the compound has been found to inhibit the activity of PARP-1 and EGFR .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, inhibition of PARP-1 and EGFR can lead to the induction of apoptosis in cancer cells . This is because PARP-1 is involved in DNA repair, and its inhibition can lead to DNA damage and cell death . Similarly, EGFR is involved in cell proliferation, and its inhibition can prevent the growth of cancer cells .
Pharmacokinetics
The compound’s ability to inhibit various enzymes suggests that it may have good bioavailability .
Result of Action
The compound’s action results in various molecular and cellular effects. For instance, it has been found to exhibit cytotoxic activities against MDA-MB-231 cells, a type of breast cancer cell . It induces apoptosis in these cells, upregulates the levels of genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, and downregulates the Bcl2 level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route starts with the formation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the cyclopropyl group. Next, the pyrazole ring is synthesized, and these fragments are subsequently linked through appropriate coupling reactions.
Industrial Production Methods: Industrial production methods for this compound would focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as batch or continuous flow synthesis could be employed. Optimizing reaction conditions to maximize yield and purity while minimizing waste is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: : This compound may be oxidized to form hydroxyl derivatives.
Reduction: : Reductive conditions could lead to the formation of corresponding amines or alcohols.
Substitution: : Nucleophilic and electrophilic substitution reactions can be carried out on different parts of the molecule.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction could result in amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1H-pyrazole serves as a valuable intermediate in the synthesis of more complex molecules. Its diverse reactivity makes it a useful building block in organic synthesis.
Biology and Medicine: This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications.
Industry: In industrial applications, derivatives of this compound might be used as specialty chemicals in various manufacturing processes, including the production of pharmaceuticals, agrochemicals, and advanced materials.
Comparison with Similar Compounds
Similar Compounds:
**4-{3-[(1,2,4-triazolo[4,3-b]pyridazin-3-yl)oxy]methyl]pyrrolidine-1-carbonyl}-1H-pyrazole
**4-{3-[(cyclopropyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)oxy]methyl]pyrrolidine-1-carbonyl}-1H-pyrazole
Uniqueness: What makes 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1H-pyrazole unique is its combination of structural features that are not commonly found together. The presence of the triazolopyridazine ring and the cyclopropyl group in a single molecule can lead to unique reactivity and potential biological activity that differentiates it from other similar compounds.
Properties
IUPAC Name |
[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c25-17(13-7-18-19-8-13)23-6-5-11(9-23)10-26-15-4-3-14-20-21-16(12-1-2-12)24(14)22-15/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWJBFMJLXQPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5=CNN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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